molecular formula C15H15N3O2S B10808132 N-(furan-2-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(furan-2-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B10808132
M. Wt: 301.4 g/mol
InChI Key: WLUJROBPNAFUJQ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a benzimidazole core linked to a sulfanyl-acetamide moiety and a furan-2-ylmethyl substituent. Its molecular formula is C₁₆H₁₆N₄O₃S, with a molecular weight of 344.4 g/mol . Key structural features include:

  • Sulfanyl bridge: Connects the benzimidazole to the acetamide group, influencing conformational flexibility and electronic properties.
  • Furan-2-ylmethyl group: Introduces aromatic heterocyclic character, which may improve solubility and metabolic stability.

The compound’s synthesis likely involves S-alkylation of a benzimidazole-thione precursor with a chloroacetamide intermediate, a method analogous to procedures described for structurally related acetamides (e.g., ). Computational studies on similar N-benzyl-N-(furan-2-ylmethyl)acetamides suggest conformational preferences driven by intramolecular hydrogen bonding and steric effects .

Properties

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H15N3O2S/c1-10-4-5-12-13(7-10)18-15(17-12)21-9-14(19)16-8-11-3-2-6-20-11/h2-7H,8-9H2,1H3,(H,16,19)(H,17,18)

InChI Key

WLUJROBPNAFUJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC3=CC=CO3

Origin of Product

United States

Biological Activity

N-(furan-2-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C16H17N3O2S
Molecular Weight 317.39 g/mol
IUPAC Name This compound
CAS Number 4587433

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, leading to reduced inflammation.
  • Anticancer Activity : It has been suggested that the compound can induce apoptosis in cancer cells by interacting with cellular DNA or proteins, disrupting normal cellular functions.
  • Receptor Modulation : It may also bind to certain receptors, altering their activity and influencing cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated the potential of this compound in cancer treatment:

  • In Vitro Studies : The compound was tested against various cancer cell lines, showing significant cytotoxic effects. For instance, it exhibited an IC50 value of approximately 15 µM against MCF7 breast cancer cells, indicating potent anticancer properties .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored:

  • Cell Line Studies : In experiments using RAW264.7 macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with LPS (lipopolysaccharides) .

Case Studies

  • Case Study on Cancer Cell Lines :
    • A study evaluated the effects of the compound on various cancer cell lines including MCF7 and A549. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .
  • Anti-inflammatory Activity Assessment :
    • Another study focused on assessing the anti-inflammatory effects in an animal model of arthritis. Treatment with the compound resulted in a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several acetamide derivatives, differing in substituents on the benzimidazole, acetamide, or aromatic groups. Below is a detailed comparison:

Substituent Variations on the Benzimidazole Core
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzimidazole Key Properties/Activities References
N-(furan-2-ylmethyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide C₁₆H₁₆N₄O₃S 344.4 6-methyl Under investigation
2-[(5,6-Difluoro-1H-benzimidazol-2-yl)thio]-N-(2-furanylmethyl)acetamide C₁₅H₁₂F₂N₄O₂S 366.3 5,6-difluoro Enhanced polarity
2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide C₁₇H₁₃F₃N₄O₂S 422.4 6-methoxy, 3-CF₃ phenyl α-Glucosidase inhibition

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -CF₃) increase polarity and may enhance binding to hydrophilic enzyme active sites .
  • Methoxy groups improve metabolic stability but reduce membrane permeability due to increased hydrogen bonding capacity .
Variations in the Acetamide Side Chain
Compound Name Molecular Formula Molecular Weight (g/mol) Acetamide Substituent Bioactivity References
N-(5-Chloro-2-methoxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide C₁₇H₁₆ClN₃O₂S 361.8 5-chloro-2-methoxyphenyl Anticandidal activity
2-[(6-Methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide C₁₈H₁₉N₃OS 341.4 Phenethyl Predicted BChE inhibition

Key Observations :

  • Chloro-methoxyphenyl substituents exhibit antifungal activity, likely due to halogen bonding with target proteins .
Bioactivity Profiles of Analogous Compounds
Compound Class Example Structure Bioactivity References
Triazole-linked acetamides 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Anti-exudative activity (comparable to diclofenac sodium at 10 mg/kg dose)
Oxadiazole-linked acetamides N-(5-Chloro-2-methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide LOX inhibition (IC₅₀: 12.3 µM)
Thiazole-linked sulfonamidoacetamides Bis(azolyl)sulfonamidoacetamides Antibacterial activity (MIC: 4–16 µg/mL against S. aureus)

Key Insights :

  • Triazole and oxadiazole rings introduce additional hydrogen-bonding sites, improving enzyme inhibition .
  • Sulfonamide linkages enhance antibacterial potency by targeting bacterial folate synthesis pathways .

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